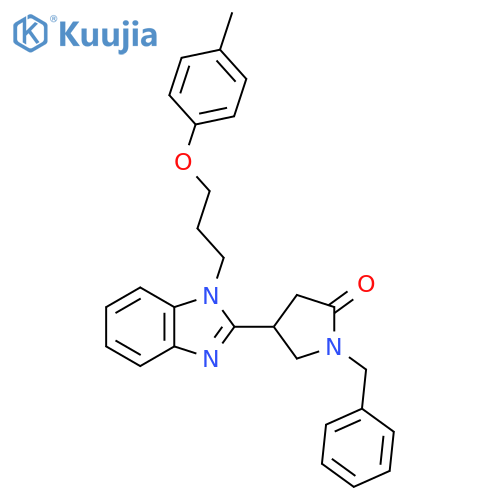Cas no 847396-63-8 (1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

847396-63-8 structure
商品名:1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 847396-63-8
- 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-benzyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
- AKOS001169205
- F0660-1920
- AKOS016259257
- Z111780716
-
- インチ: 1S/C28H29N3O2/c1-21-12-14-24(15-13-21)33-17-7-16-31-26-11-6-5-10-25(26)29-28(31)23-18-27(32)30(20-23)19-22-8-3-2-4-9-22/h2-6,8-15,23H,7,16-20H2,1H3
- InChIKey: BCJHMSRUXGQCJK-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2=NC3C=CC=CC=3N2CCCOC2C=CC(C)=CC=2)CN1CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 439.22597718g/mol
- どういたいしつりょう: 439.22597718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 47.4Ų
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0660-1920-15mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-20μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-5mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-10μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-10mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-30mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-2μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-2mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-5μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0660-1920-1mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
847396-63-8 (1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
